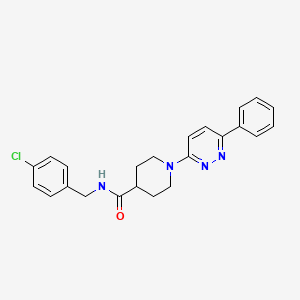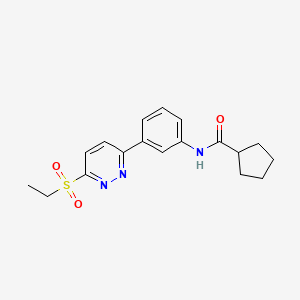
N-(4-Fluoro-2-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-2-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a chemical compound with a complex structure. Let’s break it down:
N-(4-Fluoro-2-methylphenyl): This part of the compound contains a fluorine-substituted phenyl group.
3-(thiomorpholine-4-carbonyl): Here, we have a thiomorpholine ring (a sulfur-containing heterocycle) with a carbonyl group attached.
Quinolin-4-amine: The core structure is quinoline, which is a bicyclic aromatic system with a nitrogen atom.
Preparation Methods
The synthetic routes for this compound can vary, but one common method involves the following steps:
- Synthesis of the Thiomorpholine Intermediate:
- Start with 4-methylmorpholine.
- React it with carbon disulfide to form the thiomorpholine-4-carbonyl intermediate.
- Quinoline Ring Formation:
- Condense the thiomorpholine-4-carbonyl intermediate with 4-fluoro-2-methylbenzaldehyde.
- Cyclize the resulting compound to form the quinoline ring.
- Amination:
- Introduce an amino group at the 4-position of the quinoline ring using appropriate reagents.
Industrial Production Methods: : While I don’t have specific industrial production details, manufacturers likely optimize the synthesis for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting the phenyl or thiomorpholine moieties.
Reduction: Reduction of the carbonyl group or other functional groups could occur.
Substitution: Substituents on the phenyl ring may be replaced via substitution reactions.
Common Reagents and Conditions: : These depend on the specific reaction, but examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: : The main products would be derivatives of N-(4-Fluoro-2-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine resulting from the reactions mentioned above.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological molecules.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism isn’t well-documented, but it likely involves binding to specific molecular targets (e.g., enzymes, receptors) and modulating cellular pathways.
Comparison with Similar Compounds
Unfortunately, I don’t have a direct list of similar compounds, but researchers would compare it to related quinoline derivatives to understand its unique properties.
Properties
Molecular Formula |
C21H20FN3OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[4-(4-fluoro-2-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C21H20FN3OS/c1-14-12-15(22)6-7-18(14)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
InChI Key |
QLTSTARIBIISKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)amino]propan-1-ol](/img/structure/B11279704.png)
![N-(2-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11279715.png)

![2-(2-acetamidothiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11279724.png)
![N-(furan-2-ylmethyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11279725.png)
![1-[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one](/img/structure/B11279726.png)

![Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B11279734.png)


![N-(5-chloro-2-methoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11279764.png)
![N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11279768.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11279776.png)
![N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11279777.png)
